
1-Chloro-4-cyclopropyl-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-cyclopropyl-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C10H8ClF3 and a molecular weight of 220.62 g/mol It is characterized by the presence of a chloro group, a cyclopropyl group, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Chloro-4-cyclopropyl-2-(trifluoromethyl)benzene involves several steps. One common method includes the fluorination of chloromethyl benzene in the presence of a catalyst and anhydrous hydrogen fluoride . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Analyse Des Réactions Chimiques
1-Chloro-4-cyclopropyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-4-cyclopropyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Chloro-4-cyclopropyl-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The exact pathways and targets depend on the specific application and conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
1-Chloro-4-cyclopropyl-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Chloro-4-(trifluoromethyl)benzene: This compound lacks the cyclopropyl group, which can significantly alter its chemical properties and reactivity.
1-Chloro-2-(trifluoromethyl)benzene: The position of the trifluoromethyl group is different, leading to variations in reactivity and applications.
Propriétés
Formule moléculaire |
C10H8ClF3 |
|---|---|
Poids moléculaire |
220.62 g/mol |
Nom IUPAC |
1-chloro-4-cyclopropyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8ClF3/c11-9-4-3-7(6-1-2-6)5-8(9)10(12,13)14/h3-6H,1-2H2 |
Clé InChI |
FGWXVPCFKQNDQE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




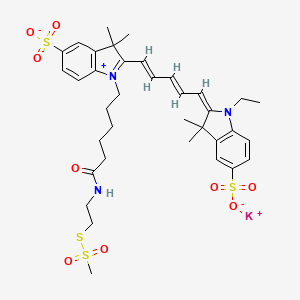
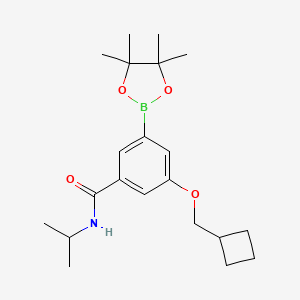
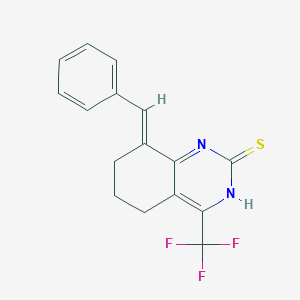
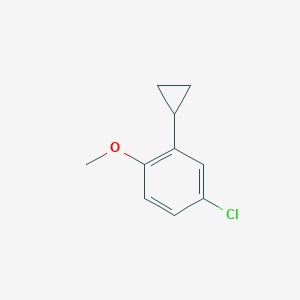
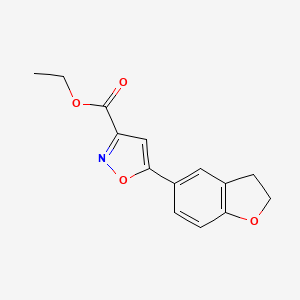
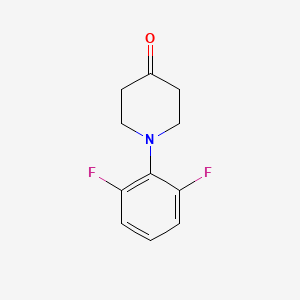
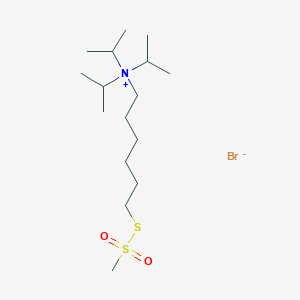
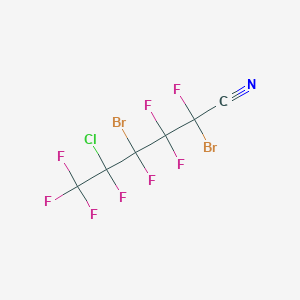
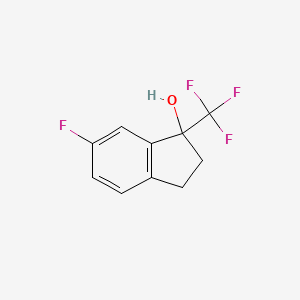
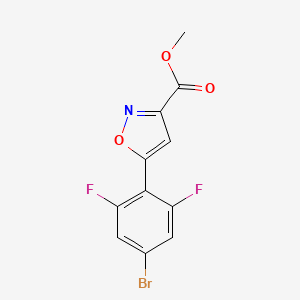
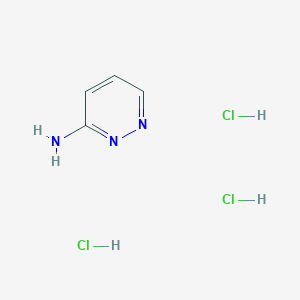
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]-](/img/structure/B13717543.png)
